![molecular formula C10H18F2N2O2 B3392853 tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate CAS No. 1428776-52-6](/img/structure/B3392853.png)
tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
Overview
Description
The compound “tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate” is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom. The tert-butyl group is attached to the carboxylate group, and the 3-amino-4-(difluoromethyl) group is attached to the pyrrolidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrrolidine derivative with a tert-butyl carboxylate. The stereochemistry (3S,4R) would need to be controlled during the synthesis, which could be challenging .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a tert-butyl group, a carboxylate group, and a difluoromethyl group. The 3S,4R notation indicates the stereochemistry of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amino group and the carboxylate group are likely to be reactive. The difluoromethyl group could also participate in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate and amino groups could enhance its solubility in water .Scientific Research Applications
Enantioselective Synthesis
A study by Chung et al. (2005) detailed a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method achieved a 71% overall yield for (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid from 2-chloro-1-(2,4-difluorophenyl)-ethanone, highlighting the compound's utility in enantioselective synthesis, which is crucial for creating compounds with specific biological activities (Chung et al., 2005).
Influenza Neuraminidase Inhibitors
Wang et al. (2001) reported the compound as a core structure in the synthesis of potent influenza neuraminidase inhibitors. Their research led to the discovery of a potent inhibitor, demonstrating the compound's significance in medicinal chemistry for the development of antiviral drugs (Wang et al., 2001).
Structural Analysis and Characterization
Weber et al. (1995) focused on the structural analysis and characterization of a similar tert-butyl substituted pyrrolidine derivative. Their work contributes to the understanding of the molecular structure and potential reactivity of such compounds, which is essential for their application in synthesis and drug design (Weber et al., 1995).
Coupling Reactions
Wustrow and Wise (1991) described the use of a tert-butylcarbonyl pyrrolidine derivative in palladium-catalyzed coupling reactions with arylboronic acids, showcasing the compound's versatility in facilitating the synthesis of a series of tert-butyl-aryl-tetrahydropyridine carboxylates. This work illustrates the compound's utility in coupling reactions, which are fundamental processes in organic synthesis (Wustrow & Wise, 1991).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-4-6(8(11)12)7(13)5-14/h6-8H,4-5,13H2,1-3H3/t6-,7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBPOBJSXPGYRH-RNFRBKRXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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